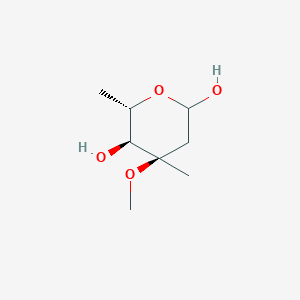
(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol: is a chemical compound with a unique structure characterized by a tetrahydropyran ring substituted with methoxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol typically involves the use of starting materials such as 4-methoxy-2,3-dimethylbut-2-en-1-ol. The synthetic route includes steps like cyclization and hydroxylation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of (4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(phenoxymethyl)-5,6-dihydroxy-1,3-diazepan-2-one
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Uniqueness
(4R,5S,6S)-4-Methoxy-4,6-dimethyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(4R,5S,6S)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7-,8+/m0/s1 |
InChI-Schlüssel |
YHVUVJYEERGYNU-SBEGJHHSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@](CC(O1)O)(C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344932.png)
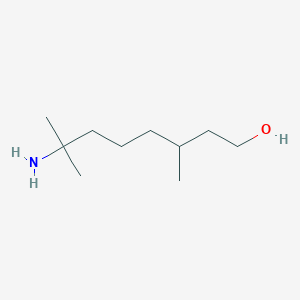
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)

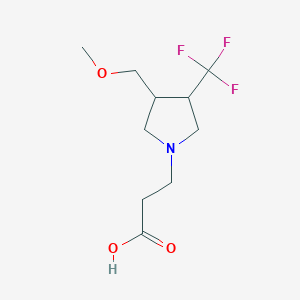

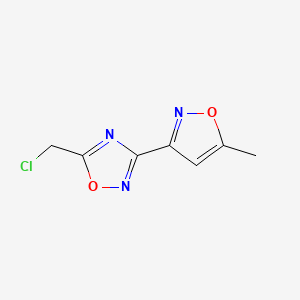
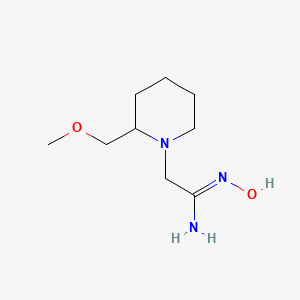
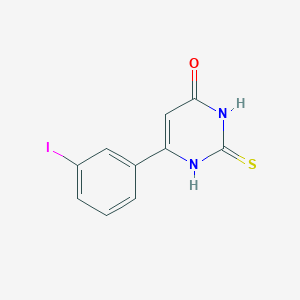
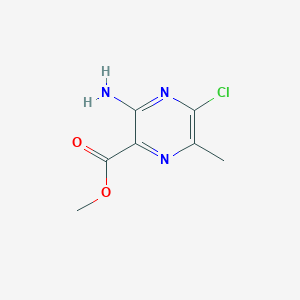
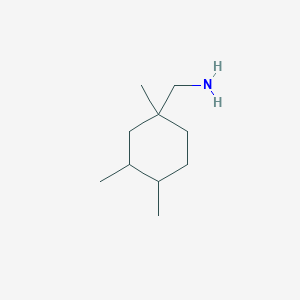
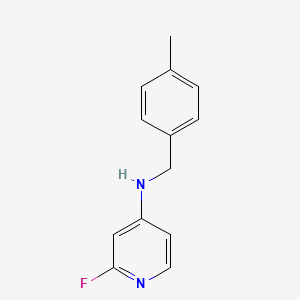

![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
